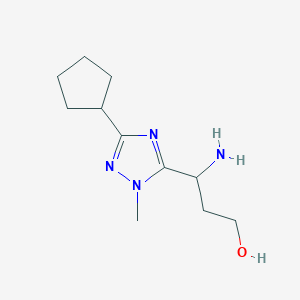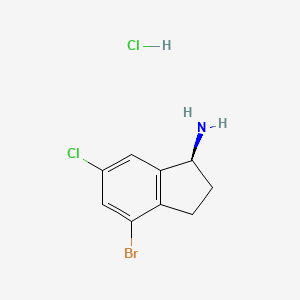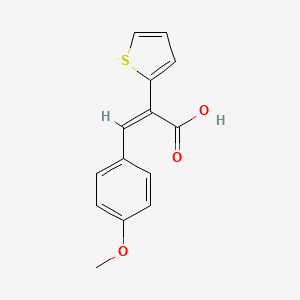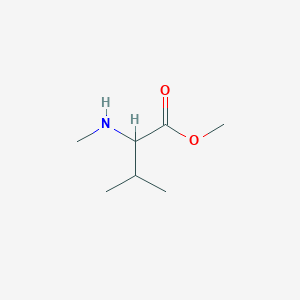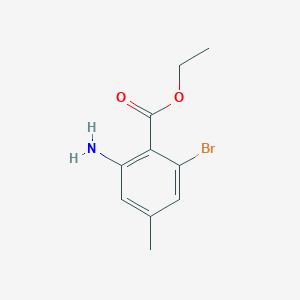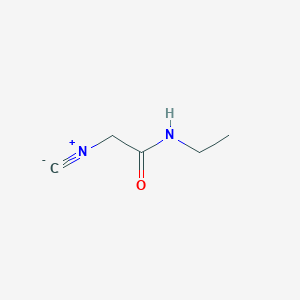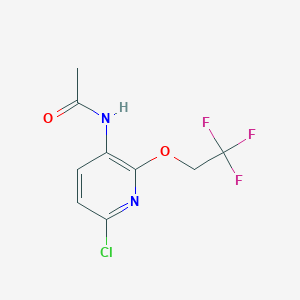
N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide is a chemical compound with the molecular formula C9H7ClF3N3O4 and a molecular weight of 313.62 g/mol This compound is known for its unique structure, which includes a pyridine ring substituted with chloro, trifluoroethoxy, and acetamide groups
Vorbereitungsmethoden
The synthesis of N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide involves a series of organic reactions. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloro-2-(2,2,2-trifluoroethoxy)pyridine.
Nitration: The pyridine derivative undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amine group.
Acetylation: Finally, the amine group is acetylated to form the acetamide derivative.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity. These conditions include controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied. For example, it may inhibit a particular enzyme by binding to its active site, preventing substrate binding and subsequent catalysis .
Vergleich Mit ähnlichen Verbindungen
N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide can be compared with other similar compounds, such as:
N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)amine: This compound lacks the acetamide group and may have different reactivity and applications.
N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)thioacetamide: The sulfur atom in the thioacetamide group can impart different chemical properties and reactivity.
This compound derivatives: Various derivatives can be synthesized by modifying the functional groups attached to the pyridine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H8ClF3N2O2 |
|---|---|
Molekulargewicht |
268.62 g/mol |
IUPAC-Name |
N-[6-chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]acetamide |
InChI |
InChI=1S/C9H8ClF3N2O2/c1-5(16)14-6-2-3-7(10)15-8(6)17-4-9(11,12)13/h2-3H,4H2,1H3,(H,14,16) |
InChI-Schlüssel |
WIEJAYBGIIKEQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(N=C(C=C1)Cl)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


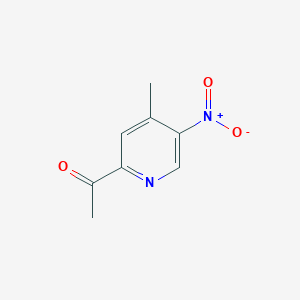

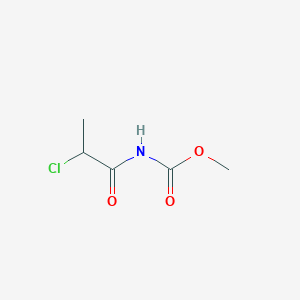
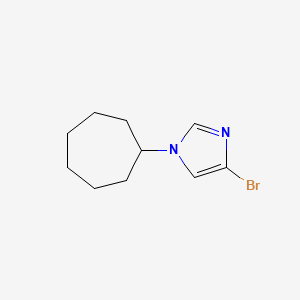
![tert-Butyl 4-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13646582.png)
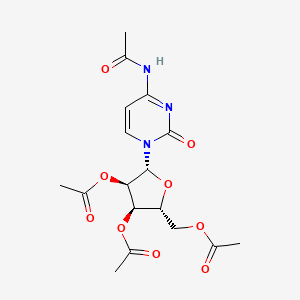
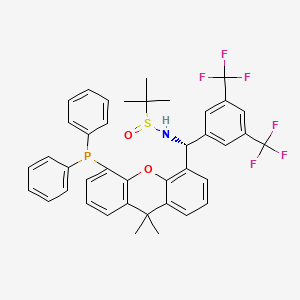
![1-[(Tert-butoxy)carbonyl]-3-(3-fluorophenyl)pyrrolidine-2-carboxylic acid](/img/structure/B13646596.png)
